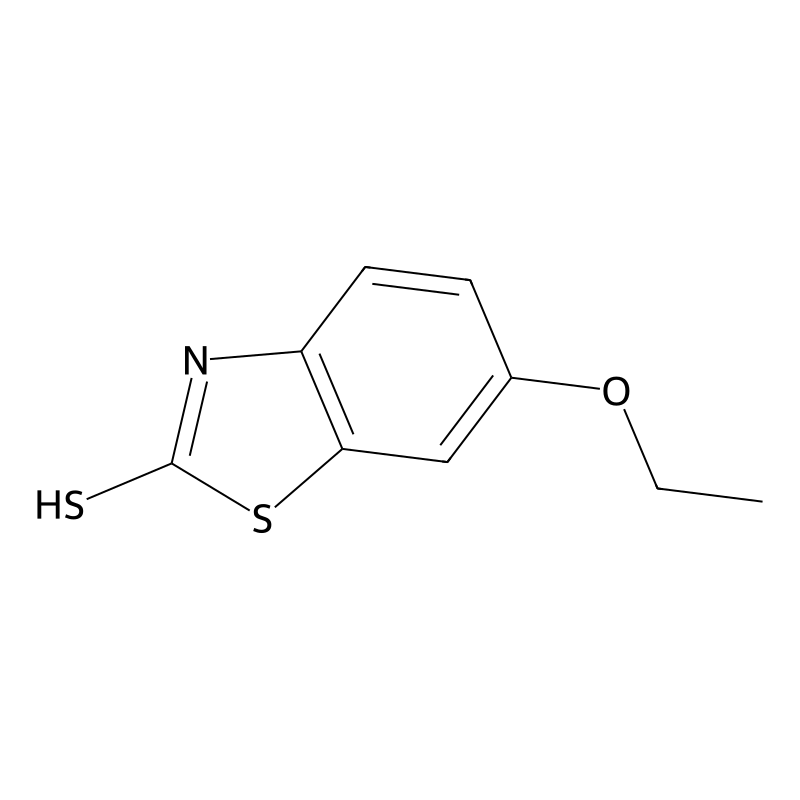

6-Ethoxy-2-mercaptobenzothiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Rubber and Polymer Industry:

- Vulcanization Accelerator: 6-EMBT acts as a vulcanization accelerator, enhancing the crosslinking process in rubber and elastomers. This improves properties like strength, elasticity, and resistance to heat, aging, and chemicals.

Corrosion Inhibitor:

- Metal Protection: Studies reveal that 6-EMBT exhibits good corrosion inhibition properties for various metals, including copper, iron, and steel. It forms a protective layer on the metal surface, hindering the corrosion process.

Antibacterial and Antifungal Activity:

- Microbial Control: Research suggests that 6-EMBT possesses antibacterial and antifungal properties. It demonstrates activity against various bacterial and fungal strains, making it a potential candidate for developing antimicrobial agents [].

Pharmaceutical Applications:

- Drug Discovery: The unique structure and properties of 6-EMBT have led to its exploration in pharmaceutical research. Studies have investigated its potential applications in various areas, including anti-inflammatory and anticancer drug development []. However, further research is needed to determine its efficacy and safety in these contexts.

6-Ethoxy-2-mercaptobenzothiazole is an organic compound characterized by its benzothiazole structure, which includes a mercapto group and an ethoxy substituent. Its chemical formula is and it has a molecular weight of approximately 199.30 g/mol. The compound is recognized for its potential in various biological and industrial applications due to its unique chemical properties and biological activities.

- Nucleophilic Substitution: The mercapto group can undergo nucleophilic aromatic substitution, allowing for the synthesis of various derivatives.

- Formation of Nitrothiazolythio Compounds: It serves as a reagent in the preparation of nitrothiazolythio benzothiazoles, which are important for pharmaceutical applications .

- Reflux Reactions: The compound can be synthesized through reflux reactions with different halogenated compounds, leading to various derivatives with altered biological activities .

6-Ethoxy-2-mercaptobenzothiazole exhibits significant biological activities, particularly:

- Antimicrobial Properties: It has demonstrated efficacy against various bacterial strains, making it a candidate for further research as an antibacterial agent .

- Inhibition of Enzymatic Activity: Some derivatives of 6-ethoxy-2-mercaptobenzothiazole have shown potential as inhibitors of α-glucosidase, indicating possible applications in diabetes management

The synthesis of 6-Ethoxy-2-mercaptobenzothiazole can be achieved through several methods:

- Two-Step Synthesis:

- Microwave-Assisted Synthesis:

- Nucleophilic Aromatic Substitution:

6-Ethoxy-2-mercaptobenzothiazole finds applications in various fields:

- Pharmaceutical Industry: It is utilized as a building block for synthesizing bioactive compounds and potential drug candidates due to its antimicrobial properties .

- Agricultural Chemistry: The compound has been explored as a nitrification inhibitor in soil management .

- Material Science: It serves as an emulsifying agent and is involved in the formulation of various chemical products .

Research indicates that 6-Ethoxy-2-mercaptobenzothiazole interacts with various biological systems:

- Enzyme Inhibition Studies: Its derivatives have been evaluated for their inhibitory effects on enzymes like α-glucosidase, showcasing potential therapeutic applications .

- Antimicrobial Activity Assessments: Studies have highlighted its effectiveness against bacterial strains, suggesting its utility in developing new antibacterial agents .

- Photosynthetic Activity Investigations: The compound's impact on photosynthetic processes has been studied, revealing insights into its ecological effects .

Several compounds share structural similarities with 6-Ethoxy-2-mercaptobenzothiazole. Here’s a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Mercaptobenzothiazole | Contains mercapto group without ethoxy substituent | Foundational compound for many derivatives |

| 6-Methyl-2-mercaptobenzothiazole | Methyl group instead of ethoxy | Exhibits different solubility and reactivity |

| 5-Chloro-2-mercaptobenzothiazole | Chlorine substitution at the fifth position | Enhanced antibacterial properties |

| 6-Amino-2-mercaptobenzothiazole | Amino group substitution | Potential use in drug development due to amino functionality |

The unique ethoxy substituent in 6-Ethoxy-2-mercaptobenzothiazole enhances its reactivity compared to other similar compounds, making it particularly valuable in pharmaceutical synthesis and biological studies.

XLogP3

Melting Point

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant